Lipophilicity Differential: 4-Bromo Isomer Is Measurably More Hydrophilic Than the 5-Bromo Isomer
The 4-bromo regioisomer exhibits lower lipophilicity than the 5-bromo analog, as quantified by computed LogP values. The 4-bromo derivative has a LogP of 1.17 , while the 5-bromo isomer returns an XLogP of 1.4 . This ΔLogP of approximately 0.23 indicates that the 4-bromo compound is measurably more hydrophilic, which can influence aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. The unsubstituted parent pyrazolo[1,5-a]pyridin-2-amine has a LogP of 1.50 [1], confirming that bromination at the 4-position reduces lipophilicity relative to both the parent and the 5-bromo isomer.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (computed) ; XLogP3-AA = 1.4 [2] |
| Comparator Or Baseline | 5-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS 1507592-34-8): XLogP = 1.4 . Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2, unsubstituted parent): LogP = 1.50 [1]. |
| Quantified Difference | ΔLogP (4-Br vs. 5-Br) ≈ −0.23 (more hydrophilic); ΔLogP (4-Br vs. parent) = −0.33. |
| Conditions | Computed LogP/XLogP values from ChemSrc (4-bromo), Chem960 (5-bromo), and Molbase (parent). PubChem XLogP3-AA for 4-bromo = 1.4. |
Why This Matters
A ΔLogP of 0.2–0.3 is pharmacologically meaningful—it can shift aqueous solubility by ~2-fold and alter membrane permeation rates, making the 4-bromo isomer the preferred choice when lower lipophilicity is desired to mitigate off-target binding or improve solubility-limited bioavailability.
- [1] Molbase. Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2): LogP = 1.4977. https://qiye.molbase.cn/ (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary CID 70979739: 4-Bromopyrazolo[1,5-a]pyridin-2-amine, XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/70979739 (accessed 2026-04-25). View Source
